1-(1-Benzofuran-3-yl)propan-2-one

Description

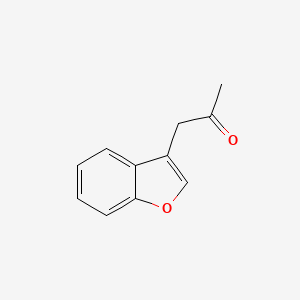

Structure

3D Structure

Properties

IUPAC Name |

1-(1-benzofuran-3-yl)propan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-8(12)6-9-7-13-11-5-3-2-4-10(9)11/h2-5,7H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYDBWOMSTNOXQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=COC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20544330 | |

| Record name | 1-(1-Benzofuran-3-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20544330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4687-26-7 | |

| Record name | 1-(3-Benzofuranyl)-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4687-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1-Benzofuran-3-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20544330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Significance of Benzofuran Core Structures in Chemical Synthesis and Biological Sciences

The benzofuran (B130515) moiety, a fusion of a benzene (B151609) and a furan (B31954) ring, is a fundamental building block in a vast array of natural products and synthetic compounds. nih.govnih.gov This structural motif is not merely a chemical curiosity; it is a privileged scaffold that imparts significant biological activity to the molecules that contain it. rsc.orgnih.gov

In the realm of chemical synthesis , the benzofuran ring system presents both a challenge and an opportunity. Chemists have devised numerous strategies to construct this heterocyclic framework, ranging from classical methods like the Perkin synthesis to modern catalytic approaches. nih.govjocpr.com The versatility of the benzofuran core allows for the introduction of various substituents at multiple positions, enabling the creation of diverse chemical libraries for screening and development. nih.govwikipedia.org

From a biological sciences perspective, benzofuran derivatives are ubiquitous and exhibit a wide spectrum of pharmacological properties. nih.govnih.gov These compounds are known to possess anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant activities, among others. rsc.orgmdpi.comresearchgate.net The specific biological function is often dictated by the nature and position of the substituents on the benzofuran ring system. nih.gov For instance, the introduction of certain groups at the C-2 and C-5 positions has been shown to be crucial for the cytotoxic and antibacterial activities of some benzofuran compounds. nih.gov The inherent bioactivity of the benzofuran scaffold has made it a focal point for medicinal chemists in the quest for novel therapeutic agents. nih.govmdpi.com

Chemical Reactivity and Transformation Mechanisms of 1 1 Benzofuran 3 Yl Propan 2 One

Reactions Involving the Propanone Moiety

The propanone side chain is the site of numerous classical ketone reactions, including oxidation, reduction, and condensation, allowing for significant structural modification.

The ketone functionality of 1-(1-Benzofuran-3-yl)propan-2-one can undergo oxidation to yield valuable carboxylic acid derivatives. A common transformation is the haloform reaction, where the methyl ketone is treated with a halogen (e.g., I₂, Br₂) in the presence of a base (e.g., NaOH). This reaction proceeds through the formation of a trihalomethyl intermediate, which is subsequently cleaved to yield 1-benzofuran-3-ylacetic acid and a haloform (e.g., iodoform, bromoform).

Another significant oxidation pathway is the Baeyer-Villiger oxidation. In this reaction, treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the insertion of an oxygen atom adjacent to the carbonyl carbon. Due to the migratory aptitude of the groups attached to the carbonyl, the benzofuran-3-ylmethyl group migrates preferentially over the methyl group, leading to the formation of (1-benzofuran-3-yl)methyl acetate.

Table 1: Oxidation Reactions of 1-(1-Benzofuran-3-yl)propan-2-one

| Reaction Name | Reagents | Major Product |

|---|---|---|

| Haloform Reaction | I₂ / NaOH | 1-Benzofuran-3-ylacetic acid |

| Baeyer-Villiger Oxidation | m-CPBA | (1-Benzofuran-3-yl)methyl acetate |

The carbonyl group is readily reduced to a secondary alcohol. Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent effectively convert the ketone to 1-(1-Benzofuran-3-yl)propan-2-ol. These reactions proceed via nucleophilic addition of a hydride ion to the carbonyl carbon. Due to the planar nature of the ketone, the product is a racemic mixture of enantiomers unless a chiral reducing agent is employed.

Table 2: Reduction of 1-(1-Benzofuran-3-yl)propan-2-one

| Reagent | Solvent | Product |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol (B129727)/Ethanol | 1-(1-Benzofuran-3-yl)propan-2-ol |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether/THF | 1-(1-Benzofuran-3-yl)propan-2-ol |

The presence of both a reactive carbonyl group and α-hydrogens makes 1-(1-Benzofuran-3-yl)propan-2-one a valuable precursor for synthesizing more complex heterocyclic systems through condensation reactions. libretexts.orgyoutube.com

For instance, reaction with hydrazine (B178648) (N₂H₄) or its derivatives under acidic or basic conditions leads to the formation of pyrazole (B372694) derivatives. The initial step is the formation of a hydrazone, which then undergoes an intramolecular cyclization by attack of the nitrogen onto the benzofuran (B130515) ring or, more commonly, tautomerization and cyclization if a suitable second electrophilic site is available. A more direct route involves condensation with a 1,3-dicarbonyl compound. For example, in a reaction analogous to the Hantzsch pyridine (B92270) synthesis, condensation with an enaminone and an aldehyde can yield a dihydropyridine (B1217469) ring fused or substituted with the benzofuran moiety.

Similarly, reaction with hydroxylamine (B1172632) (NH₂OH) yields an oxime, which can be a stable final product or an intermediate for further transformations like the Beckmann rearrangement. Condensation with β-ketoesters in the presence of a base can lead to the formation of substituted pyridine or pyranone rings.

Table 3: Heterocycle Formation via Condensation Reactions

| Reagent(s) | Resulting Heterocycle Core |

|---|---|

| Hydrazine (N₂H₄) | Pyrazole |

| Hydroxylamine (NH₂OH) | Isoxazole (via subsequent cyclization) |

| Ethyl acetoacetate, NH₃ | Pyridine |

Electrophilic Substitution Reactions on the Benzofuran Ring System

The benzofuran ring is an aromatic system that can undergo electrophilic substitution. In unsubstituted benzofuran, electrophilic attack preferentially occurs at the electron-rich C2 position of the furan (B31954) ring. stackexchange.comechemi.com However, in 1-(1-Benzofuran-3-yl)propan-2-one, the C3 position is blocked, and the propan-2-one substituent acts as a deactivating group through its electron-withdrawing character, reducing the nucleophilicity of the furan ring.

Consequently, electrophilic substitution is directed to the benzene (B151609) ring. The ether oxygen of the furan ring acts as an ortho-, para-director, activating the C4 and C6 positions. Therefore, reactions such as nitration (with HNO₃/H₂SO₄), halogenation (e.g., Br₂ in acetic acid), and Friedel-Crafts acylation or alkylation are expected to yield predominantly 4- and 6-substituted derivatives. The precise ratio of these isomers depends on the specific reagents and reaction conditions.

Table 4: Electrophilic Aromatic Substitution Products

| Reaction | Reagents | Expected Major Products |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1-(4-Nitro-1-benzofuran-3-yl)propan-2-one and 1-(6-Nitro-1-benzofuran-3-yl)propan-2-one |

| Bromination | Br₂, FeBr₃ or CH₃COOH | 1-(4-Bromo-1-benzofuran-3-yl)propan-2-one and 1-(6-Bromo-1-benzofuran-3-yl)propan-2-one |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(4-Acyl-1-benzofuran-3-yl)propan-2-one and 1-(6-Acyl-1-benzofuran-3-yl)propan-2-one |

Nucleophilic Reactivity and Additions

The most significant site for nucleophilic attack on 1-(1-Benzofuran-3-yl)propan-2-one is the electrophilic carbonyl carbon of the propanone moiety. savemyexams.comlibretexts.org This reaction follows a standard nucleophilic addition mechanism, where the nucleophile attacks the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. Subsequent protonation, typically during an acidic workup, yields an alcohol. ksu.edu.sayoutube.com

A wide range of nucleophiles can be employed. For example, Grignard reagents (R-MgX) and organolithium reagents (R-Li) add an alkyl, aryl, or vinyl group to the carbonyl carbon, providing a versatile route to tertiary alcohols. The addition of a cyanide ion (from HCN or a salt like KCN) results in the formation of a cyanohydrin, 1-(1-benzofuran-3-yl)-2-hydroxy-2-methylpropanenitrile, which is a useful intermediate for the synthesis of α-hydroxy acids and α-amino alcohols.

Table 5: Nucleophilic Addition to the Carbonyl Group

| Nucleophile (Reagent) | Intermediate | Final Product (after workup) |

|---|---|---|

| Methylmagnesium bromide (CH₃MgBr) | Magnesium alkoxide | 1-(1-Benzofuran-3-yl)-2-methylpropan-2-ol |

| Cyanide ion (KCN/H⁺) | Cyanohydrin alkoxide | 1-(1-Benzofuran-3-yl)-2-hydroxy-2-methylpropanenitrile |

| Acetylide ion (e.g., from NaC≡CH) | Alkynyl alkoxide | 1-(1-Benzofuran-3-yl)-2-ethynylpropan-2-ol |

Intramolecular Rearrangements and Cyclizations

The structure of 1-(1-Benzofuran-3-yl)propan-2-one allows for potential intramolecular cyclization reactions, particularly under acidic conditions. One plausible pathway is an acid-catalyzed cyclodehydration. In this reaction, the carbonyl oxygen of the propanone side chain could be protonated, enhancing its electrophilicity. The electron-rich C2 position of the benzofuran ring could then act as an intramolecular nucleophile, attacking the protonated carbonyl.

This would form a six-membered ring intermediate, which, after elimination of a molecule of water, would lead to the formation of a fused pyrano[3,2-b]benzofuran system. This type of reaction, often referred to as a Bradsher reaction or a related electrophilic cyclization, provides a pathway to extend the heterocyclic core of the molecule. The feasibility and yield of such a reaction would be highly dependent on the strength of the acid catalyst and the reaction temperature.

Derivatization Strategies and Analogue Design in Chemical Biology

Synthesis of Substituted Benzofuran-Propanone Derivatives

The synthesis of substituted benzofuran-propanone derivatives allows for the systematic exploration of structure-activity relationships (SAR), which is crucial in drug discovery. hw.ac.uk These modifications can be broadly categorized into alterations of the aliphatic side chain, functionalization of the benzofuran (B130515) heterocycle, and the creation of hybrid molecules.

Modifications of the Aliphatic Side Chain

The propan-2-one side chain of 1-(1-benzofuran-3-yl)propan-2-one offers several sites for chemical modification. The ketone functionality and the adjacent methylene (B1212753) group are particularly amenable to a variety of chemical transformations.

One common modification involves the bromination of the methyl group of the acetyl moiety. For instance, bromination of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one derivatives using N-bromosuccinimide (NBS) in carbon tetrachloride has been shown to yield the corresponding bromomethyl derivatives. mdpi.com This introduces a reactive handle that can be further elaborated. For example, 1-(1-Benzofuran-2-yl)-2-bromoethanone has been utilized as a key intermediate in the synthesis of thiazole-containing benzofuran derivatives. nih.gov

Another approach involves reactions at the carbonyl group. For example, chalcones, which are precursors to flavonoids and possess various biological activities, can be synthesized through the condensation of acetophenone (B1666503) derivatives with appropriate aldehydes. researchgate.net This methodology can be applied to 1-(1-benzofuran-3-yl)propan-2-one to generate benzofuran-containing chalcone (B49325) analogues.

Furthermore, the methylene group adjacent to the carbonyl can be functionalized. For instance, it can participate in condensation reactions or be a site for the introduction of various substituents, thereby enabling the synthesis of a diverse library of analogues.

Functionalization and Substitution on the Benzofuran Heterocycle

The benzofuran ring system itself provides multiple positions for substitution, allowing for the fine-tuning of the molecule's electronic and steric properties. The reactivity of the benzofuran nucleus is well-documented, with the C2 and C3 positions being particularly important. hw.ac.ukresearchgate.net

Halogenation is a common strategy to introduce functional groups onto the benzofuran ring. researchgate.net For example, bromination can occur at various positions on the benzene (B151609) ring, influenced by the existing substituents. mdpi.com These halogenated derivatives can then serve as precursors for cross-coupling reactions, such as the Sonogashira coupling, to introduce further diversity. rsc.org

Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of heterocyclic compounds, including benzofurans. hw.ac.ukmdpi.com This approach allows for the introduction of aryl or alkyl groups at specific positions of the benzofuran ring, providing a direct route to novel analogues. For instance, palladium-catalyzed C-H arylation has been used to introduce aryl groups at the C3 position of benzofuran-2-carboxamides. mdpi.com

The benzene portion of the benzofuran scaffold can also be substituted. For example, the introduction of methoxy (B1213986) or ethoxy groups on the benzene ring can influence the lipophilicity and biological activity of the resulting derivatives. mdpi.com

Here is a table summarizing some substitution reactions on the benzofuran heterocycle:

| Reaction Type | Reagents and Conditions | Position of Substitution | Reference |

| Bromination | N-Bromosuccinimide (NBS), CCl4 | Benzene ring | mdpi.com |

| C-H Arylation | Pd(OAc)2, 8-aminoquinoline (B160924) directing group | C3-position | mdpi.com |

| Nitration | Sodium nitrate, ammonium (B1175870) nitrate, ultrasonic conditions | C2-position | researchgate.net |

Construction of Hybrid Molecules incorporating Benzofuran-Propanone Scaffolds

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a widely used approach in drug design to develop compounds with improved affinity and efficacy or a dual mode of action. nih.gov The 1-(1-benzofuran-3-yl)propan-2-one scaffold is a valuable component in the construction of such hybrid molecules.

One example is the synthesis of benzofuran derivatives linked to other heterocyclic systems. For instance, benzofuran derivatives have been coupled with pyrazole (B372694) moieties. researchgate.net The reaction of 2-(2-arylhydrazono)-3-(benzofuran-2-yl)-3-oxopropanal with hydrazine (B178648) hydrate (B1144303) leads to the formation of a pyrazole ring attached to the benzofuran core. researchgate.net

Another strategy involves the incorporation of the benzofuran-propanone moiety into larger, more complex structures. This can be achieved by using the functional groups on the scaffold as handles for further reactions. For example, the carbonyl group can be converted to an enone, which can then participate in Michael additions or other cycloaddition reactions to build more elaborate molecular architectures.

The following table showcases examples of hybrid molecules synthesized from benzofuran precursors:

| Hybrid Molecule Type | Synthetic Strategy | Resulting Scaffold | Reference |

| Benzofuran-Pyrazole Hybrids | Cyclocondensation of a benzofuran-containing diketone with hydrazine | Pyrazolyl-benzofuran | researchgate.net |

| Benzofuran-Chromene Hybrids | Claisen-Schmidt condensation of benzofuran-carbaldehyde with acetophenone derivatives | Benzofuran-based chromenochalcones | nih.gov |

| Benzofuran-Thiazole Hybrids | Reaction of bromoacetylbenzofuran with thioamides | Thiazolyl-benzofuran | nih.gov |

Utility of 1-(1-Benzofuran-3-yl)propan-2-one as a Key Intermediate in Organic Synthesis

Beyond its role as a scaffold for derivatization, 1-(1-benzofuran-3-yl)propan-2-one and its close analogues are valuable intermediates in the synthesis of a variety of other important organic molecules. researchgate.net The reactivity of the ketone and the adjacent methylene group, as well as the benzofuran ring itself, allows for a wide range of transformations.

The synthesis of benzofuran-3(2H)-ones, another important class of heterocyclic compounds, can be achieved from precursors related to 1-(1-benzofuran-3-yl)propan-2-one. organic-chemistry.orgnih.govresearchgate.net For example, rhodium/cobalt relay-catalyzed C-H functionalization and annulation of N-aryloxyacetamides with propiolic acids provides access to benzofuran-3(2H)-one scaffolds with a quaternary center. nih.govorganic-chemistry.org

Furthermore, the benzofuran moiety can be constructed through various synthetic routes where a propanone-like side chain is a key feature of one of the starting materials. For instance, the reaction of o-hydroxyacetophenones with chloroacetone (B47974) is a known method for preparing substituted benzofurans. mdpi.com

The versatility of this intermediate is further highlighted by its use in the total synthesis of natural products containing the benzofuran ring system. rsc.org The strategic functionalization of the benzofuran core and the side chain allows for the construction of complex molecular architectures found in nature.

Below is a data table illustrating the role of benzofuran-propanone analogues as synthetic intermediates:

| Starting Material | Reaction Type | Product | Reference |

| N-Aryloxyacetamides and Propiolic Acids | Rh/Co Relay Catalyzed C-H Functionalization/Annulation | Benzofuran-3(2H)-one with a quaternary center | nih.govorganic-chemistry.org |

| o-Hydroxyacetophenone and Chloroacetone | Cyclization | Substituted 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one | mdpi.com |

| 1-(1-Benzofuran-2-yl)-2-bromoethanone | Hantzsch Thiazole Synthesis | 3-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-aryl)-1,3-thiazolidin-4-one | nih.gov |

Structure Activity Relationship Sar Studies of Benzofuran Propanone Systems

Influence of Benzofuran (B130515) Ring Substituents on Biological Property Modulation

The type and position of substituents on the benzofuran ring play a pivotal role in modulating the biological properties of these compounds. nih.gov Studies have consistently shown that the introduction of certain functional groups can significantly enhance or diminish the therapeutic potential of benzofuran derivatives. nih.govmdpi.com

Halogenation of the benzofuran ring, for instance, has been a successful strategy to increase the anticancer activity of these compounds. nih.gov The introduction of bromine, chlorine, or fluorine atoms can lead to a significant enhancement of cytotoxic effects. nih.gov This is likely due to the ability of halogens to form "halogen bonds," which are attractive interactions between the electrophilic halogen and nucleophilic sites in biological targets, thereby improving binding affinity. nih.gov The position of the halogen is also a critical determinant of biological activity. nih.gov For example, a bromine atom at the 3-position of the benzofuran ring has been associated with remarkable cytotoxic activity against certain leukemia cell lines. nih.gov

The presence of a 3,4,5-trimethoxybenzoyl group at the C-2 position of the benzofuran ring has also been identified as a significant contributor to antiproliferative activity. mdpi.com Furthermore, the nature of substituents on the aryl moiety of the benzofuran ring influences antiproliferative action, with both strong electron-withdrawing and electron-donating groups sometimes leading to a decrease in activity in certain cancer cell lines. mdpi.com

In addition to anticancer activity, substituents on the benzofuran ring can also modulate other biological properties. For instance, the presence of a hydroxyl group at the 7-position and a methoxy (B1213986) group at the 6-position have been found in potent antiproliferative agents. mdpi.com

Table 1: Influence of Benzofuran Ring Substituents on Anticancer Activity

| Compound | Substituent(s) on Benzofuran Ring | Biological Activity/Observation | Reference |

| Halogenated Derivatives | Bromine, Chlorine, or Fluorine | Significant increase in anticancer activities. nih.gov | nih.gov |

| BNC105 | 7-hydroxy, 6-methoxy, 2-methyl, 3-(3,4,5-trimethoxybenzoyl) | Potent and selective antiproliferative agent. mdpi.com | mdpi.com |

| Compound 1 | Bromine at the 3-position | Remarkable cytotoxic activity against K562 and HL60 leukemia cells. nih.gov | nih.gov |

| Hybrid Derivatives (6a-i) | Varied, including halogen and methoxy groups | All except one derivative (6e) inhibited the growth of human breast cancer (MCF-7) cells. nih.gov | nih.gov |

Consequences of Propanone Moiety Positional Isomerism on Reactivity and Biological Interactions

The position of the propanone moiety on the benzofuran core is a critical factor that dictates the molecule's reactivity and its interactions with biological targets. While the provided search results focus more broadly on the influence of various substituents on the benzofuran ring system, the principles of positional isomerism are fundamental in medicinal chemistry.

The reactivity of the propanone's carbonyl group and the adjacent methylene (B1212753) group can be influenced by their proximity to the electron-rich benzofuran ring. When the propanone is attached at the 3-position, as in 1-(1-Benzofuran-3-yl)propan-2-one, the methylene group is activated by both the carbonyl group and the benzofuran ring. This can influence its participation in various chemical reactions and biological interactions.

Conversely, if the propanone were attached at a different position, for example, the 2-position, the electronic environment and steric hindrance around the propanone moiety would change. This would, in turn, alter the molecule's shape, polarity, and ability to bind to specific enzyme active sites or receptors. For instance, research on other benzofuran derivatives has shown that substitutions at the C-2 position are crucial for cytotoxic activity. mdpi.com

Impact of Heterocyclic Substitutions on Structure-Activity Profiles

The incorporation of other heterocyclic rings onto the benzofuran scaffold is a common strategy to enhance and diversify the biological activity of the parent compound. researchgate.netmdpi.com This approach, known as molecular hybridization, can lead to the development of novel compounds with improved potency and selectivity. mdpi.com

For example, the introduction of a pyrazole (B372694) ring to a benzofuran derivative has been shown to result in a higher antinociceptive effect compared to other heterocyclic substitutions. pharmatutor.org Similarly, benzofuran derivatives containing a hydroxyurea (B1673989) fragment at the 3-position have demonstrated anti-inflammatory activity. pharmatutor.org Furthermore, 1-(thiazol-2-yl) pyrazoline derivatives of benzofuran have exhibited excellent activity against Gram-negative bacteria and good activity against Gram-positive bacteria. pharmatutor.org

The anti-inflammatory properties of benzofuran-heterocycle hybrids have been a particular area of interest. mdpi.com Synthetic hybrids of 2-benzylbenzofuran-imidazole and 2-(4-imidazoyl benzoyl)benzofuran have shown excellent anti-inflammatory effects. mdpi.com Likewise, benzofuran derivatives bearing oxadiazole, pyrazole, benzotriazole, and 1,3,4-thiadiazole (B1197879) nuclei have all been found to possess good anti-inflammatory activity. mdpi.com

A study on new heterocyclic/benzofuran hybrids revealed that a piperazine/benzofuran hybrid exhibited an excellent inhibitory effect on the generation of nitric oxide (NO), a key inflammatory mediator. mdpi.com This compound was found to down-regulate the secretion of pro-inflammatory factors such as NO, COX-2, TNF-α, and IL-6. mdpi.com

Table 2: Impact of Heterocyclic Substitutions on Biological Activity

| Heterocyclic Substituent | Biological Activity | Reference |

| Pyrazole | Higher antinociceptive effect. pharmatutor.org | pharmatutor.org |

| Hydroxyurea at position 3 | Anti-inflammatory activity. pharmatutor.org | pharmatutor.org |

| 1-(Thiazol-2-yl) pyrazoline | Excellent activity against Gram-negative bacteria, good activity against Gram-positive bacteria. pharmatutor.org | pharmatutor.org |

| Imidazole | Excellent anti-inflammatory effects. mdpi.com | mdpi.com |

| Oxadiazole, Pyrazole, Benzotriazole, 1,3,4-Thiadiazole | Good anti-inflammatory activity. mdpi.com | mdpi.com |

| Piperazine | Excellent inhibitory effect on NO generation, down-regulation of pro-inflammatory factors. mdpi.com | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to Benzofuran Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach allows for the prediction of the activity of new, unsynthesized compounds and helps in understanding the physicochemical properties that govern their biological effects. nih.govresearchgate.net

Several QSAR studies have been performed on benzofuran derivatives to elucidate the key structural features responsible for their various biological activities, including anticancer and vasodilator effects. researchgate.netmdpi.com

In one study, a 2D-QSAR model was developed for a series of 2-alkyloxy-pyridine-3-carbonitrile-benzofuran hybrids with vasodilation activity. mdpi.com The model, which was statistically significant, helped in identifying the most important factors that control the pharmacological properties of these analogs. mdpi.com

Another QSAR study focused on benzofuran and indole (B1671886) derivatives as inhibitors of histone lysine (B10760008) methyl transferase (HKMT), a promising target for cancer therapy. researchgate.net A multiple linear regression (MLR) model was developed to predict the anticancer activity of these compounds. researchgate.net

For a series of benzophenone (B1666685) derivatives with antimalarial activity, a QSAR model indicated that the potential energy, dipole moment, and electron affinity of the molecules were key determinants of their activity. nih.gov The model suggested that molecules with lower potential energy would exhibit higher antimalarial activity. nih.gov

These QSAR models provide valuable insights for the rational design of new and more potent benzofuran-based therapeutic agents. By understanding the correlation between structural descriptors and biological activity, medicinal chemists can prioritize the synthesis of compounds with a higher probability of success. nih.gov

Advanced Analytical Methodologies for Compound Characterization and Research Applications

Spectroscopic Characterization Techniques

Spectroscopy provides fundamental insights into the molecular structure and functional groups present in "1-(1-Benzofuran-3-yl)propan-2-one".

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of "1-(1-Benzofuran-3-yl)propan-2-one" by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H-NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For "1-(1-Benzofuran-3-yl)propan-2-one," the spectrum is expected to show distinct signals corresponding to the aromatic protons of the benzofuran (B130515) ring, the methylene (B1212753) (-CH₂-) bridge, and the terminal methyl (-CH₃) group of the propanone moiety. The aromatic protons typically appear as a complex multiplet pattern in the downfield region (δ 7.0-8.0 ppm). The proton on the furan (B31954) ring (C2-H) is expected to be a singlet further downfield. The methylene protons adjacent to the benzofuran ring and the carbonyl group would likely appear as a singlet, as would the methyl protons of the acetyl group.

¹³C-NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. For this compound, eleven distinct signals are expected. The carbonyl carbon (C=O) of the ketone is the most deshielded, appearing at a characteristic downfield chemical shift (typically δ > 200 ppm). The carbon atoms of the benzofuran ring will resonate in the aromatic region (δ 110-160 ppm). The aliphatic carbons of the methylene (-CH₂-) and methyl (-CH₃) groups will appear in the upfield region of the spectrum. Analysis of related benzofuran structures confirms these general spectral features. acs.org

Table 1: Predicted NMR Spectral Data for 1-(1-Benzofuran-3-yl)propan-2-one This table presents expected chemical shift (δ) ranges based on the analysis of structurally similar compounds. Actual experimental values may vary.

| ¹H-NMR Data | ¹³C-NMR Data | ||

| Assignment | Predicted δ (ppm) | Assignment | Predicted δ (ppm) |

| -CH₃ (acetyl) | 2.1 - 2.3 (s, 3H) | -CH₃ (acetyl) | 29 - 32 |

| -CH₂- | 3.7 - 3.9 (s, 2H) | -CH₂- | 40 - 45 |

| Ar-H | 7.2 - 7.7 (m, 4H) | Ar-C | 111 - 128 |

| C2-H | 7.7 - 7.9 (s, 1H) | Ar-C (quaternary) | 115 - 156 |

| C=O | 205 - 208 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Purity Verification

Mass spectrometry is employed to determine the molecular weight and confirm the elemental composition of the title compound.

Molecular Weight: The molecular formula of "1-(1-Benzofuran-3-yl)propan-2-one" is C₁₁H₁₀O₂. This corresponds to a monoisotopic mass of 174.06808 g/mol and an average mass of approximately 174.20 g/mol . biosynth.combldpharm.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which serves as definitive proof of the compound's elemental composition. For "1-(1-Benzofuran-3-yl)propan-2-one," an experimental HRMS measurement of the molecular ion [M+H]⁺ would be expected to closely match the calculated value of 175.07536, thereby confirming the formula C₁₁H₁₁O₂⁺. This technique is routinely used for the structural confirmation of newly synthesized benzofuran derivatives. acs.org

Table 2: Molecular Weight and HRMS Data for 1-(1-Benzofuran-3-yl)propan-2-one

| Parameter | Value | Reference |

| Molecular Formula | C₁₁H₁₀O₂ | biosynth.com |

| Average Mass | 174.20 g/mol | biosynth.com |

| Monoisotopic Mass | 174.06808 g/mol | biosynth.com |

| Calculated m/z [M+H]⁺ | 175.07536 | - |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy are used to identify the functional groups and conjugated systems within the molecule.

Infrared (IR) Spectroscopy: The IR spectrum highlights the characteristic vibrations of the molecule's functional groups. For "1-(1-Benzofuran-3-yl)propan-2-one," a prominent and sharp absorption band is expected for the carbonyl (C=O) stretching vibration of the ketone group, typically appearing in the range of 1700–1725 cm⁻¹. Other significant absorptions would include C-H stretching from the aromatic and aliphatic portions, C=C stretching from the aromatic ring, and a characteristic C-O-C stretching vibration from the furan ether linkage. Studies on related benzofuran ketones show strong C=O absorption bands in the 1633-1689 cm⁻¹ region. acs.orgorganic-chemistry.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the molecule, particularly its conjugated π-electron system. The benzofuran core constitutes a significant chromophore. It is anticipated that "1-(1-Benzofuran-3-yl)propan-2-one" will exhibit strong absorbance in the ultraviolet region, with absorption maxima (λ_max) likely appearing between 250 and 300 nm, a characteristic feature of benzofuran derivatives. sigmaaldrich.com

Table 3: Predicted Spectroscopic Data (IR, UV-Vis) for 1-(1-Benzofuran-3-yl)propan-2-one This table presents expected absorption ranges based on the analysis of the compound's functional groups and structurally similar molecules.

| Spectroscopy Type | Functional Group/Chromophore | Expected Absorption Range |

| Infrared (IR) | C=O Stretch (Ketone) | 1700 - 1725 cm⁻¹ |

| Aromatic C=C Stretch | 1550 - 1600 cm⁻¹ | |

| C-O-C Stretch (Ether) | 1215 - 1235 cm⁻¹ | |

| Ultraviolet-Visible (UV-Vis) | Benzofuran π → π* | 250 - 300 nm |

Chromatographic Separation Techniques for Purification and Analysis

Chromatographic methods are essential for the isolation, purification, and analytical assessment of "1-(1-Benzofuran-3-yl)propan-2-one."

Column Chromatography for Intermediate and Product Purification

Column chromatography is the primary technique for purifying "1-(1-Benzofuran-3-yl)propan-2-one" from reaction mixtures, separating it from starting materials, byproducts, and other impurities. The standard stationary phase for this class of compounds is silica (B1680970) gel, owing to its polarity and effectiveness in separating moderately polar organic molecules.

The purification process involves dissolving the crude product in a minimal amount of solvent and loading it onto a column packed with silica gel. A solvent system, or eluent, is then passed through the column to separate the components based on their differential adsorption to the silica. For benzofuran ketones, a common and effective eluent system is a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate. acs.org By gradually increasing the proportion of ethyl acetate, compounds are eluted in order of increasing polarity, allowing for the collection of pure "1-(1-Benzofuran-3-yl)propan-2-one" in distinct fractions.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to determine the purity of the final compound with high resolution and sensitivity.

For purity analysis, a reversed-phase HPLC method is typically employed. In this setup, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water or methanol (B129727) and water. The sample is injected into the system, and components are separated based on their hydrophobicity. "1-(1-Benzofuran-3-yl)propan-2-one," being a moderately polar compound, would elute at a characteristic retention time under specific conditions (e.g., column type, mobile phase composition, flow rate). The purity is assessed by integrating the area of the peak corresponding to the title compound and comparing it to the total area of all peaks in the chromatogram.

It is important to note that "1-(1-Benzofuran-3-yl)propan-2-one" is an achiral molecule, meaning it does not have a non-superimposable mirror image. Therefore, the determination of enantiomeric excess, a measure of chiral purity, is not applicable to this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis in Research

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as a powerful and indispensable analytical technique in modern chemical research. Its high sensitivity, selectivity, and specificity make it exceptionally well-suited for the unambiguous identification and quantification of specific compounds within complex matrices. This section explores the application of LC-MS/MS for the characterization of 1-(1-Benzofuran-3-yl)propan-2-one, a compound of interest in various research fields. While specific experimental data for this exact compound is not extensively documented in publicly available literature, a robust analytical methodology can be proposed based on established principles of mass spectrometry and the known behavior of related chemical structures.

The general approach for analyzing 1-(1-Benzofuran-3-yl)propan-2-one in a complex sample, such as a reaction mixture or a biological matrix, would involve an initial separation step using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). This is followed by detection and structural elucidation using a tandem mass spectrometer.

A typical LC method would employ a reversed-phase column, such as a C18 column, to separate the compound from other components based on its moderate polarity. A gradient elution with a mobile phase consisting of water and an organic solvent (like acetonitrile or methanol), often with a small amount of formic acid to improve ionization, would be effective. nih.govnih.gov

Following chromatographic separation, the analyte enters the mass spectrometer. Using a soft ionization technique like electrospray ionization (ESI) in positive ion mode, the intact molecule is protonated to form the precursor ion, [M+H]⁺. For 1-(1-Benzofuran-3-yl)propan-2-one, with a molecular weight of 174.19 g/mol , the expected precursor ion would have a mass-to-charge ratio (m/z) of 175.2.

In the tandem mass spectrometry (MS/MS) stage, this precursor ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions. The fragmentation pattern is predictable based on the compound's structure. The primary fragmentation pathways for ketones often involve cleavage at the bonds adjacent to the carbonyl group (α-cleavage). miamioh.edu For 1-(1-Benzofuran-3-yl)propan-2-one, two main α-cleavage events are anticipated:

Loss of the acetyl group (•CH₃CO), which would result in the formation of a stable benzofurfuryl cation.

Cleavage of the bond between the methylene bridge and the benzofuran ring, leading to the formation of an acetylmethyl radical (•CH₂COCH₃) and a protonated benzofuran ion.

The benzofuran ring itself can also undergo characteristic fragmentation, often involving the loss of carbon monoxide (CO). nih.gov

Based on these principles, a predicted fragmentation pathway can be outlined. The most intense and diagnostic product ions would be selected for developing a Multiple Reaction Monitoring (MRM) method. technologynetworks.com This highly selective technique allows for the precise quantification of the target compound even at trace levels, by monitoring specific precursor-to-product ion transitions.

The table below details the predicted mass spectrometric data for the LC-MS/MS analysis of 1-(1-Benzofuran-3-yl)propan-2-one.

| Parameter | Predicted Value | Description |

| Molecular Formula | C₁₁H₁₀O₂ | |

| Molecular Weight | 174.19 | |

| Ionization Mode | ESI Positive | Electrospray Ionization |

| Precursor Ion [M+H]⁺ (m/z) | 175.2 | The protonated molecule of 1-(1-Benzofuran-3-yl)propan-2-one. |

| Predicted Product Ion 1 (m/z) | 131.1 | Resulting from the neutral loss of ketene (B1206846) (CH₂CO) from the precursor ion. This corresponds to the stable benzofurfuryl cation. |

| Predicted Product Ion 2 (m/z) | 117.1 | This ion likely corresponds to the benzofuran moiety itself, following cleavage of the propanone side chain. |

| Predicted Product Ion 3 (m/z) | 103.1 | Potentially formed by the loss of carbon monoxide (CO) from the m/z 131.1 fragment. |

| Predicted Product Ion 4 (m/z) | 43.0 | This corresponds to the acetyl cation [CH₃CO]⁺. |

This predictive approach, grounded in the fundamental principles of mass spectrometry, provides a solid framework for the development of a validated LC-MS/MS method for the analysis of 1-(1-Benzofuran-3-yl)propan-2-one in complex research samples. nih.gov Such a method would offer the high degree of confidence required for compound characterization and quantitative studies.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Studies (e.g., Density Functional Theory (DFT) Calculations, B3LYP method)

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and properties of a molecule. A typical investigation of 1-(1-Benzofuran-3-yl)propan-2-one would involve the use of a hybrid functional, such as B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)) to accurately model its geometry and energetics.

Such calculations would aim to:

Optimize the molecular geometry to find the most stable three-dimensional conformation.

Calculate electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which are crucial for assessing chemical reactivity.

Determine the molecular electrostatic potential (MEP) map to identify electron-rich and electron-deficient regions, predicting sites for electrophilic and nucleophilic attack.

Compute vibrational frequencies to compare with experimental infrared (IR) and Raman spectra for structural confirmation.

Despite the common application of these methods to novel compounds, specific DFT data for 1-(1-Benzofuran-3-yl)propan-2-one, including optimized coordinates, electronic energies, or vibrational spectra, are not present in the reviewed literature.

Molecular Dynamics Simulations for Conformational and Interaction Analysis

Molecular dynamics (MD) simulations are powerful tools for studying the dynamic behavior of molecules over time. For 1-(1-Benzofuran-3-yl)propan-2-one, MD simulations could provide insights into:

Conformational Flexibility: Analysis of the dihedral angles of the propanone side chain in relation to the rigid benzofuran (B130515) ring system to identify preferred orientations and the energy barriers between them.

Solvent Effects: Simulating the molecule in various solvents (e.g., water, ethanol) to understand how its conformation and interactions are influenced by the surrounding environment.

Intermolecular Interactions: In a condensed phase simulation, MD could reveal how molecules of 1-(1-Benzofuran-3-yl)propan-2-one interact with each other.

No published studies detailing MD simulations, conformational landscapes, or interaction analyses for this specific compound were identified.

Molecular Docking Studies to Predict Biomolecular Interactions

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a larger target molecule, typically a protein or enzyme. While numerous benzofuran derivatives have been the subject of docking studies to explore their potential as inhibitors for various enzymes (e.g., kinases, acetylcholinesterase), no such studies have been reported specifically for 1-(1-Benzofuran-3-yl)propan-2-one. researchgate.netresearchgate.netacs.orgnih.govacs.orgnih.govnih.gov

A hypothetical docking study would involve:

Selection of a biologically relevant protein target.

Prediction of the most likely binding poses of 1-(1-Benzofuran-3-yl)propan-2-one within the active site of the target.

Calculation of a docking score, which estimates the binding affinity.

Analysis of key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and protein residues.

Without a specified biological target and published research, no data on the potential biomolecular interactions of this compound can be provided.

Correlation of Energy Data with Molecular Properties and Aromaticity

The data obtained from quantum chemical calculations can be correlated with various molecular properties. For instance, calculated energies can be used to predict the stability and reactivity of different conformers. The aromaticity of the benzofuran ring system is a key feature that influences its chemical behavior.

Methods to quantify aromaticity include:

Nucleus-Independent Chemical Shift (NICS): This method calculates the magnetic shielding at the center of the rings. Negative NICS values typically indicate aromaticity.

Aromatic Stabilization Energy (ASE): This involves calculating the energy difference between the cyclic conjugated system and an appropriate acyclic reference.

Harmonic Oscillator Model of Aromaticity (HOMA): This index is based on the degree of bond length alternation in the ring.

No studies were found that report on the calculated energy data, aromaticity indices, or their correlation with the molecular properties of 1-(1-Benzofuran-3-yl)propan-2-one.

Metabolic Studies and Biotransformation Pathways in Pre Clinical Research

Identification and Characterization of Metabolites in Animal Models (e.g., rat urine)

There is currently no available research that has identified or characterized the metabolites of 1-(1-Benzofuran-3-yl)propan-2-one in any animal model. Studies involving the analysis of biological samples, such as urine or plasma from rats or other preclinical species following administration of this compound, have not been reported in the peer-reviewed literature. Consequently, no data exists on the chemical structures of its potential metabolites.

Investigation of Enzymatic Biotransformation Mechanisms, including Cytochrome P450 (CYP) Isoenzyme Involvement

The enzymatic pathways responsible for the metabolism of 1-(1-Benzofuran-3-yl)propan-2-one have not been investigated. The biotransformation of many xenobiotics is primarily carried out by the cytochrome P450 (CYP) superfamily of enzymes in the liver. However, no in vitro studies using liver microsomes or specific recombinant CYP isoenzymes have been conducted to determine which enzymes might be responsible for the metabolism of this particular benzofuran (B130515) derivative. Therefore, information regarding which specific CYP isoenzymes (e.g., CYP1A2, CYP2D6, CYP3A4) are involved in its oxidation, reduction, or other metabolic transformations is unknown.

Pharmacokinetic Profile Elucidation in Animal Studies

Comprehensive pharmacokinetic studies of 1-(1-Benzofuran-3-yl)propan-2-one in animal models are absent from the scientific literature. As a result, critical pharmacokinetic parameters have not been determined. These include:

Absorption: The rate and extent to which the compound is absorbed into the bloodstream after administration.

Distribution: The pattern of the compound's dissemination throughout the body's tissues and fluids.

Metabolism: The rate and pathways of its chemical conversion into other substances (metabolites).

Excretion: The routes and speed at which the compound and its metabolites are eliminated from the body.

Without these data, the compound's bioavailability, half-life, clearance rate, and volume of distribution remain speculative.

Q & A

Basic: What are the most reliable synthetic routes for 1-(1-Benzofuran-3-yl)propan-2-one, and how can intermediates be optimized?

Methodological Answer:

A common approach involves Friedel-Crafts acylation of benzofuran derivatives. For example, reacting 3-bromobenzofuran with acetylating agents (e.g., acetyl chloride) in the presence of Lewis acids (AlCl₃ or FeCl₃) to introduce the ketone group. Intermediates like 2-(1-benzofuran-3-yl)ethyl tosylate (CAS RN: [844891-02-7], see ) can be used for further functionalization. Optimization includes solvent selection (anhydrous dichloromethane or nitrobenzene) and temperature control (0–25°C) to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is critical for yield improvement .

Basic: How can spectroscopic and crystallographic methods be integrated to confirm the structure of 1-(1-Benzofuran-3-yl)propan-2-one?

Methodological Answer:

- Spectroscopy : Use ¹H/¹³C NMR to identify the benzofuran aromatic protons (δ 6.8–7.5 ppm) and the propan-2-one carbonyl (δ ~205 ppm in ¹³C). Mass spectrometry (EI-MS) confirms the molecular ion peak (m/z ≈ 174 for C₁₁H₁₀O₂).

- Crystallography : Grow single crystals via slow evaporation (e.g., in ethanol). Collect XRD data using a Bruker SMART CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Refinement with SHELXL ( ) provides precise bond lengths/angles (e.g., C=O at ~1.22 Å) and validates the molecular geometry .

Advanced: How can researchers address discrepancies between theoretical and experimental data in the electronic structure of 1-(1-Benzofuran-3-yl)propan-2-one?

Methodological Answer:

Discrepancies often arise from solvent effects or crystal packing interactions . Perform DFT calculations (B3LYP/6-311+G(d,p)) to model the gas-phase structure and compare with XRD data (). Use software like Gaussian or ORCA to simulate UV-Vis spectra and correlate with experimental results. Adjust for solvent polarity (e.g., IEFPCM model) and intermolecular interactions (Hirshfeld surface analysis) to reconcile differences .

Advanced: What strategies are effective in resolving twinning or disorder in crystallographic refinement for benzofuran derivatives?

Methodological Answer:

For twinned crystals, use SHELXL ’s TWIN/BASF commands ( ) to refine twin laws (e.g., two-fold rotation). For disorder, apply PART/SUMP restraints to model split positions. Validate with residual density maps (max Δρ < 0.5 eÅ⁻³) and check R-factor convergence (R₁ < 0.05 for high-resolution data). Examples from monoclinic P2₁/c systems () demonstrate successful refinement of benzofuran-based ketones .

Advanced: How can reaction pathways involving the ketone group of 1-(1-Benzofuran-3-yl)propan-2-one be mechanistically validated?

Methodological Answer:

Employ kinetic isotope effects (KIE) or DFT-based transition state analysis to probe mechanisms. For nucleophilic additions (e.g., Grignard reactions), monitor intermediates via in situ IR spectroscopy (C=O stretch at ~1700 cm⁻¹). Compare with analogs like 1-(4-hydroxyphenyl)propan-2-one () to assess electronic effects. Isotopic labeling (¹³C-ketone) can trace regioselectivity in condensation reactions .

Basic: What purification techniques are optimal for isolating 1-(1-Benzofuran-3-yl)propan-2-one from reaction mixtures?

Methodological Answer:

- Liquid-liquid extraction : Use ethyl acetate/water partitions to remove polar byproducts.

- Distillation : For high-purity isolation, employ vacuum distillation (b.p. ~170–175°C at 20 mmHg, similar to ).

- Recrystallization : Use ethanol/water mixtures to obtain crystalline solids. Validate purity via melting point (m.p. 77–79°C for related compounds, ) and HPLC (C18 column, acetonitrile/water gradient) .

Advanced: How can researchers design experiments to study the photophysical properties of 1-(1-Benzofuran-3-yl)propan-2-one?

Methodological Answer:

- Time-resolved fluorescence : Use a femtosecond laser system to measure excited-state lifetimes. Compare with benzophenone derivatives () to assess π-conjugation effects.

- TD-DFT calculations : Predict absorption/emission wavelengths and assign electronic transitions (e.g., π→π* or n→π*). Experimental validation via UV-Vis (λ_max ~250–300 nm) and fluorescence quenching studies in varying solvents (polar vs. nonpolar) .

Advanced: What approaches mitigate challenges in synthesizing enantiomerically pure derivatives of 1-(1-Benzofuran-3-yl)propan-2-one?

Methodological Answer:

- Chiral auxiliaries : Use Evans’ oxazolidinones or Oppolzer’s sultams to induce asymmetry during ketone functionalization.

- Enzymatic resolution : Lipase-catalyzed kinetic resolution (e.g., CAL-B) of racemic alcohols derived from ketone reduction.

- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA (hexane/isopropanol). Reference stereochemical assignments from pelletierine studies () for methodology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.